4-(N,N-diallylsulfamoyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diallylsulfamoyl)-N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nematocidal Activity
A study by Liu, Wang, Zhou, and Gan (2022) synthesized novel 1,2,4-oxadiazole derivatives, including compounds related to the specified chemical, demonstrating significant nematocidal activity against Bursaphelenchus xylophilus. These compounds showed potential as lead compounds for nematicide development due to their ability to inhibit respiration and cause fluid leakage in nematodes (Liu, Wang, Zhou, & Gan, 2022).
Antidiabetic Properties
Lalpara, Vachhani, Hadiyal, Goswami, and Dubal (2021) explored the antidiabetic potential of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were synthesized and evaluated for in vitro antidiabetic activity, suggesting potential applications in diabetes management (Lalpara et al., 2021).
Anticancer Evaluation
Ravinaik, Rao, Rao, Ramachandran, and Reddy (2021) designed and synthesized N-substituted benzamides with structures related to the specified chemical, evaluating their efficacy against various cancer cell lines. These compounds showed moderate to excellent anticancer activities, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Anti-Inflammatory and Anti-Cancer Properties
Gangapuram and Redda (2009) synthesized N-substituted oxadiazol derivatives for potential use as anti-inflammatory and anti-cancer agents. These novel compounds indicate a promising avenue for therapeutic applications in these domains (Gangapuram & Redda, 2009).
Crystal Structure and DFT Calculations
Kumara, Harish, Shivalingegowda, Tandon, Mohana, and Lokanath (2017) conducted crystal structure studies and density functional theory (DFT) calculations on piperazine derivatives containing the 1,3,4-oxadiazol moiety. These studies provide insights into the reactive sites of the molecules, important for understanding their potential interactions and applications (Kumara et al., 2017).
Antioxidant Activity
Bondock, Adel, and Etman (2016) synthesized new 1,3,4-oxadiazole compounds and evaluated their antioxidant activities. Some compounds showed excellent antioxidant activity and protection against DNA damage, indicating their utility in oxidative stress-related applications (Bondock, Adel, & Etman, 2016).
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-4-10-21(11-5-2)27(23,24)14-8-6-13(7-9-14)16(22)18-17-20-19-15(26-17)12-25-3/h4-9H,1-2,10-12H2,3H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFFHMRXMDAIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.